Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine
Description
Significance of Benzothiazole (B30560) Core Structures in Medicinal Chemistry and Chemical Biology
The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of medicinal chemistry and chemical biology. nih.govresearchgate.net This privileged structure is a common feature in a multitude of biologically active compounds, both naturally occurring and synthetic. The inherent chemical properties of the benzothiazole nucleus, including its aromaticity, planarity, and ability to participate in hydrogen bonding, contribute to its capacity to interact with a wide array of biological targets.
The diverse pharmacological activities associated with benzothiazole derivatives are extensive and well-documented. These compounds have demonstrated potential as:
Anticancer Agents: Benzothiazole derivatives have shown significant anti-tumor activity against a range of cancer cell lines, including those of the breast, colon, lung, and ovaries. nih.govmdpi.com Their mechanisms of action are varied and can involve the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.
Antimicrobial Agents: The benzothiazole core is present in numerous compounds with potent antibacterial and antifungal properties.
Anti-inflammatory Agents: Certain benzothiazole derivatives exhibit anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.
Neuroprotective Agents: Research has indicated the potential of some benzothiazole compounds in the context of neurodegenerative diseases.
The structural versatility of the benzothiazole ring system allows for the synthesis of a vast library of derivatives with tailored biological activities. Substitutions at various positions on the bicyclic core can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This adaptability makes the benzothiazole scaffold a highly attractive starting point for the design and development of novel therapeutic agents.
Contextualizing Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine within Contemporary Research Avenues
This compound belongs to the class of 2-aminobenzothiazole (B30445) derivatives. The core structure consists of a benzothiazole ring substituted at the 2-position with an amino group, which is further functionalized with a 4-ethoxy-phenyl group. While specific research on this exact molecule is not extensively published, its structural features place it within a class of compounds that has garnered significant interest in anticancer research.
The parent compound, 2-(4-aminophenyl)benzothiazole, has been identified as a potent and selective anti-tumor agent. The introduction of substituents on the 2-phenyl ring has been a key strategy in modulating the biological activity of this class of compounds. The presence of the 4-ethoxy group in this compound is a notable modification. The ethoxy group, being an electron-donating group, can influence the electronic properties of the entire molecule, potentially affecting its interaction with biological targets.
The table below provides a summary of the key structural features of this compound.
| Feature | Description |
| Core Scaffold | Benzothiazole |
| Substitution at C2 | (4-ethoxy-phenyl)-amine |
| Key Functional Groups | Amine, Ether, Phenyl, Thiazole |
Research Gaps and Objectives for Comprehensive Investigation of this compound
Despite the promising biological activities of related 2-aminobenzothiazole derivatives, a significant research gap exists specifically for this compound. A comprehensive investigation of this compound is warranted to elucidate its potential and place it within the broader context of benzothiazole research.
Key research objectives for a thorough investigation would include:
Synthesis and Characterization: Development and optimization of a synthetic route to produce high-purity this compound, followed by complete spectroscopic characterization.
In Vitro Biological Evaluation: Screening the compound for its cytotoxic activity against a panel of human cancer cell lines to determine its potential as an anticancer agent. Further studies could explore its antimicrobial and anti-inflammatory properties.
Mechanism of Action Studies: If significant biological activity is observed, further research should focus on elucidating the underlying mechanism of action. This could involve investigating its interaction with specific enzymes, receptors, or signaling pathways.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with modifications to the 4-ethoxy-phenyl group to understand the structural requirements for optimal activity.
The following table outlines potential research directions and their significance.
| Research Direction | Significance |
| Anticancer Screening | To determine if the 4-ethoxy substitution confers potent and selective anti-tumor activity. |
| Antimicrobial Assays | To explore the potential of the compound as a novel antibacterial or antifungal agent. |
| Computational Modeling | To predict the binding modes of the compound with various biological targets and guide further derivatization. |
A systematic investigation of this compound has the potential to yield a novel lead compound for drug discovery and to contribute valuable data to the broader understanding of the structure-activity relationships of benzothiazole derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-18-12-9-7-11(8-10-12)16-15-17-13-5-3-4-6-14(13)19-15/h3-10H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFFMFMGOVRDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283956 | |
| Record name | Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6634-87-3 | |
| Record name | NSC34474 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Design Principles and Structural Modification Strategies for Benzothiazol 2 Yl 4 Ethoxy Phenyl Amine
Rational Design Strategies for Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine Analogs
The development of analogs for this compound often employs rational design strategies, which leverage an understanding of the target structure and the compound's mechanism of action. These strategies aim to optimize the therapeutic properties by modifying the core scaffold.
A primary approach involves the use of computational tools, such as molecular docking, to predict the binding affinity of newly designed analogs with their biological targets. For instance, in the design of related benzazole compounds, docking studies have been used to explore potential as antidiabetic agents by modeling interactions with target proteins like the alpha-glucosidase enzyme. mdpi.com This method allows researchers to prioritize the synthesis of compounds that are most likely to exhibit high binding affinities. mdpi.com
Another key strategy is scaffold hopping, where the core structure is replaced by a functionally similar but structurally different moiety to explore new chemical space and improve properties like potency and pharmacokinetics. nih.gov For derivatives of the broader 2-aminobenzothiazole (B30445) class, rational design has led to the development of potent inhibitors for specific biological targets, such as phosphatidylinositol 3-kinase (PI3K). nih.gov Structure-activity relationship (SAR) studies are integral to this process, guiding the selection of substituents on both the benzothiazole (B30560) and phenyl rings to enhance activity. nih.gov These design principles, starting from a lead compound, have been shown to yield significant boosts in potency, sometimes by several thousand-fold. nih.gov
Influence of the Ethoxy Substituent on Molecular Interactions and Bioactivity Potential
The ethoxy group (-OCH2CH3) at the 4-position of the phenyl ring in this compound plays a significant role in defining its chemical properties and biological potential. As an electron-donating group, the ethoxy substituent can influence the electronic environment of the entire molecule, which in turn affects its ability to participate in molecular interactions with biological targets.
The synthesis of various 6-ethoxybenzothiazole derivatives has been a focus of research, highlighting the importance of this substituent. researchgate.net The presence of the ethoxy group can affect the molecule's conformation. For example, in the crystal structure of a related compound, (E)-2-[(6-Ethoxy-benzothia-zol-2-yl)imino-meth-yl]-6-methoxy-phenol, the benzothiazole fragment and the benzene (B151609) ring are nearly planar, which can facilitate π-π stacking interactions. nih.gov Such interactions are often crucial for binding to target proteins.
The ethoxy group's influence extends to the molecule's reactivity and potential for forming various derivatives. Research has demonstrated the synthesis of azo-bridged ethoxybenzothiazole phenyl ester derivatives, which were evaluated for antioxidant properties. researchgate.net The data below highlights some synthesized ethoxy-substituted benzothiazole derivatives.
| Compound Name | Starting Material | Resulting Structure Type | Reference |
| (E)-4-[(6-ethoxy benzothiazol-2-yl) diazenyl] phenyl 2-methyl benzoate | 2-Amino-6-ethoxy benzothiazole | Azo-bridged ester derivative | researchgate.net |
| (E)-4-[(6-ethoxy benzothiazol-2-yl) diazeny]) phenyl 4-fluoro benzoate | 2-Amino-6-ethoxy benzothiazole | Azo-bridged ester derivative | researchgate.net |
| (E)-2-[(6-Ethoxy-benzothia-zol-2-yl)imino-meth-yl]-6-methoxy-phenol | 6-ethoxy-benzothiazol-2-amine | Iminophenol derivative | nih.gov |
Substituent Effects on the Benzothiazole and Phenyl Rings in this compound Derivatives
Structure-activity relationship (SAR) studies have revealed that modifications to both the benzothiazole and phenyl rings are critical for modulating the biological activity of this class of compounds. researchgate.net The type and position of substituents can significantly alter the potency and selectivity of the derivatives.
Research into 2-phenylbenzothiazole (B1203474) derivatives has shown that introducing various substituents leads to a range of biological activities. For instance, studies on analogs designed as antitumor agents indicated that the introduction of an electron-withdrawing group at the 4-position of a related benzyloxy group was favorable for activity. nih.gov Conversely, reducing the electron density in the phenyl ring of the benzyloxy group led to a dramatic decrease in procaspase-3 kinase activation activity. nih.gov
In another study, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and tested for anticancer activity. nih.gov It was found that certain substitutions, such as a chloro group on the phenyl ring (compound 10) or a diphenyl-imidazole moiety (compound 16), resulted in considerable anticancer activity against specific cell lines. nih.gov The strategic placement of substituents like halogens (chloro, fluoro) or electron-withdrawing groups (nitro) on the phenyl ring has been explored extensively. nih.govmdpi.com These modifications influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. nih.gov
The following table summarizes the effects of various substituents on the properties and activities of selected benzothiazole derivatives based on published research findings.
| Derivative Class | Substituent & Position | Observation | Reference |
| ortho-Hydroxy-N-acylhydrazone | Benzyloxyl group on phenyl ring A | Favorable for antitumor activity | nih.gov |
| ortho-Hydroxy-N-acylhydrazone | Mono-electron-withdrawing group at 4-position of benzyloxy | Favorable for antitumor activity | nih.gov |
| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Chloro at 3-position of phenyl ring | Considerable anticancer activity | nih.gov |
| 2-(4-Methoxyphenyl)benzo[d]thiazole | Methoxy at 4-position of phenyl ring | Synthesized with 87% yield | mdpi.com |
| 2-(4-Chlorophenyl)benzo[d]thiazole | Chloro at 4-position of phenyl ring | Synthesized with 82% yield | mdpi.com |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-nitrophenyl)sulfonyl)piperidine-4-carboxamide | Nitro group on sulfonyl-phenyl ring | Synthesized dual inhibitor of sEH and FAAH | nih.gov |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-chloro-4-(trifluoromethyl)phenyl)sulfonyl) piperidine-4-carboxamide | Chloro and trifluoromethyl on sulfonyl-phenyl ring | Synthesized dual inhibitor of sEH and FAAH | nih.gov |
Structure Activity Relationship Sar Investigations in Biological Contexts
Correlating Structural Variations of Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine Analogs with Target Modulation
The modulation of biological targets by derivatives of this compound is highly dependent on the nature and position of substituents on both the benzothiazole (B30560) ring and the N-phenyl ring. The 2-aminobenzothiazole (B30445) core can engage in crucial hydrogen bonds, chalcogen bonds, and π-π stacking interactions with amino acid residues in target proteins, and substitutions can enhance or diminish these interactions. nih.gov
Impact of Substituent Position and Electronic Properties on Molecular Recognition
The position and electronic nature (electron-donating or electron-withdrawing) of substituents are critical determinants of biological activity. rsc.org Literature on 2-aminobenzothiazole derivatives reveals that substitutions at the C-6 position of the benzothiazole ring and various positions on the N-phenyl ring are particularly significant for modulating activity. benthamscience.com
For instance, in the development of anti-angiogenic agents targeting VEGFR-2, SAR studies showed that introducing a substituent on the phenyl ring significantly enhances cytotoxic activity, while moving the substituent from the C4 to the C2 position leads to a marked decrease in activity. nih.gov Similarly, for antibacterial agents, a 5,6-difluorosubstitution on the benzothiazole ring was found to produce a potent inhibitor of Gram-positive pathogens. nih.gov
| Scaffold/Target Class | Position of Substitution | Substituent Type/Property | Impact on Activity | Reference |
|---|---|---|---|---|
| Anticancer (VEGFR-2) | N-Phenyl Ring (C4 vs. C2) | Various | Substitution at C4 enhances activity; substitution at C2 decreases it. | nih.gov |
| Antibacterial | Benzothiazole Ring (C5, C6) | Fluoro (EWG) | 5,6-difluoro substitution leads to potent Gram-positive inhibition. | nih.gov |
| Dual sEH/FAAH Inhibitors | Aromatic Rings | Trifluoromethyl (EWG) | Well-tolerated at ortho and para positions, maintaining potency. | nih.govresearchgate.net |
| Anticancer (General) | Benzothiazole Ring (C6) | Methyl (EDG) | Often important for a variety of biological activities. | benthamscience.com |
Stereochemical Considerations in Ligand-Target Interactions
Stereochemistry is a fundamental aspect of molecular recognition, as biological targets like enzymes and receptors are chiral environments. While specific stereochemical studies on this compound are not extensively documented in the provided results, the principles of stereoselectivity are universally applicable. The introduction of a chiral center, for example by adding a substituted side chain, can lead to enantiomers or diastereomers that may exhibit significantly different biological activities, binding affinities, and metabolic profiles. One enantiomer may fit perfectly into a binding pocket, while the other may bind weakly or not at all. This principle is critical in drug design to optimize efficacy and minimize off-target effects.
SAR in Context of Receptor Binding Affinity and Selectivity
Beyond enzyme inhibition, 2-aminobenzothiazole derivatives have been developed as ligands for various receptors, particularly protein kinases, which are crucial in cancer therapy. nih.gov SAR studies have been instrumental in optimizing binding affinity and achieving selectivity for specific kinase targets.
For example, 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase in angiogenesis. nih.gov SAR exploration revealed that the 2-aminobenzothiazole core is a privileged scaffold, while substituting it with other aryl groups like phenyl or pyridyl significantly compromises activity. nih.gov In the development of inhibitors for the MET kinase, another receptor tyrosine kinase, the benzothiazole scaffold was also found to be critical for antiproliferative activity. nih.gov Docking studies show the 2-aminobenzothiazole fragment participating in key hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of these kinases. nih.govnih.gov Compound 34 (SAR125844) , a 2-aminobenzothiazole derivative, was identified as a potent MET inhibitor that forms several hydrogen bonds with key residues in the mutant MET receptor. nih.gov This demonstrates how rational design based on SAR can lead to highly selective and potent receptor antagonists.
Mechanism of Action Studies and Molecular Targeting
Elucidation of Biochemical Pathways Modulated by Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine Derivatives
Derivatives of benzothiazole (B30560) have been shown to influence a range of biochemical pathways crucial for cell survival and proliferation. One of the significant pathways affected is related to the management of oxidative stress. Certain benzothiazole derivatives that inhibit topoisomerase II can trigger apoptosis (programmed cell death) through a pathway mediated by reactive oxygen species (ROS). esisresearch.org This suggests that the cytotoxic effects of these compounds in cancer cells may be linked to the induction of overwhelming oxidative stress.
Another critical pathway involves the metabolic activation of certain benzothiazole derivatives. For instance, 2-(4-aminophenyl)benzothiazoles are thought to be selectively taken up by sensitive cells. nih.gov Inside the cell, they bind to the aryl hydrocarbon receptor (AhR) which then moves to the nucleus. nih.gov This translocation induces the expression of the cytochrome P450 enzyme, CYP1A1. nih.gov This enzyme metabolizes the benzothiazole derivative, converting it into an electrophilic reactive intermediate that can form extensive DNA adducts, ultimately leading to cell death. nih.gov This metabolic activation pathway is a key component of their anti-tumor activity. nih.gov
Furthermore, some benzothiazole derivatives have demonstrated the ability to modulate inflammatory pathways by down-regulating the expression of inflammatory factors such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov In a related context, studies on similar thiazole-based compounds have shown inhibition of the PI3K/AKT signaling pathway. nih.gov This pathway is fundamental to cell growth, proliferation, and survival, and its inhibition by 5-phenylthiazol-2-amine (B1207395) derivatives leads to cancer cell apoptosis and cell cycle arrest. nih.gov
The broad pharmacological profile of benzothiazole derivatives suggests they can interfere with multiple signaling and metabolic processes within the cell, contributing to their therapeutic effects. researchgate.net
Investigations into Enzyme Inhibition Mechanisms
A primary mechanism through which benzothiazole derivatives exert their effects is the inhibition of specific enzymes. This targeted inhibition disrupts pathological processes, making these compounds attractive for drug development.
Carbonic Anhydrase (CA) Inhibition
Benzothiazole-based compounds, particularly those with sulfonamide moieties, have been extensively studied as inhibitors of carbonic anhydrases (CAs). esisresearch.orgresearchgate.net These zinc-metalloenzymes are involved in numerous physiological and pathological processes, including pH regulation and tumorigenesis. documentsdelivered.com Novel amino acid-benzothiazole conjugates have demonstrated significant inhibitory activity against several human CA isoforms, with inhibition constants (Ki) in the micromolar range. bilkent.edu.tr Notably, these derivatives were particularly effective against hCA V and hCA II. bilkent.edu.tr Further studies on benzo[d]thiazole-5- and 6-sulfonamides have identified several subnanomolar and low nanomolar inhibitors that show selectivity for hCA II, VII, and the tumor-associated hCA IX over other isoforms. researchgate.net
| Compound Type | Target Isoforms | Inhibition Potency (Ki) | Reference |
|---|---|---|---|
| Amino acid-benzothiazole conjugates | hCA I, hCA II, hCA V, hCA XII | 2.9 to 88.1 µM | bilkent.edu.tr |
| Benzo[d]thiazole-5- and 6-sulfonamides | hCA I, hCA II, hCA VII, hCA IX | Subnanomolar to low nanomolar | researchgate.net |
| Cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides | hCA I, hCA II, hCA VII | Low nanomolar to micromolar | documentsdelivered.com |
Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition
Fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) are key enzymes in the regulation of pain and inflammation. nih.gov FAAH is responsible for breaking down endogenous cannabinoids, while sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govmdpi.com Benzothiazole-based analogues have been identified as potent, slowly dissociating, reversible inhibitors of FAAH. mdpi.com Furthermore, dual inhibitors targeting both FAAH and sEH have been developed from a 4-phenyl-thiazole scaffold, demonstrating the versatility of this chemical structure in enzyme inhibition. nih.govresearchgate.net
Other Enzyme Inhibition
Research has also explored the inhibitory effects of benzothiazole derivatives on other enzymes relevant to diseases like Alzheimer's. For example, certain novel benzothiazole derivatives have shown potent inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that are key targets in Alzheimer's therapy. nih.gov Molecular docking studies of one of the most active compounds, 4f, revealed that both the phenyl and thiazole (B1198619) components of the benzothiazole ring form strong interactions within the active site of the enzyme. nih.gov
Cellular and Subcellular Localization Studies Relevant to Mechanism of Action
Understanding where a compound localizes within a cell is crucial to understanding its mechanism of action. For benzothiazole derivatives, localization studies have provided insights into their biological activity.
Studies using novel 1,3-benzothiazole-substituted fluorescent dyes have shown that these molecules can efficiently stain the cell membrane. mdpi.com At lower concentrations, they exhibit a diffuse and dot-like localization within the cell, with some derivatives being found in vesicular structures. mdpi.com This suggests that these compounds can readily cross cell membranes and accumulate in specific subcellular compartments. The inherent cell permeability of the benzothiazole heterocycle contributes to this efficient biodistribution. mdpi.com
The mechanism of action involving the aryl hydrocarbon receptor (AhR) also points to specific subcellular localization. The initial binding of the benzothiazole derivative to the AhR in the cytoplasm, followed by the translocation of the AhR-compound complex into the nucleus, is a key event. nih.gov This nuclear localization is essential for the subsequent induction of CYP1A1 and the metabolic activation of the drug. nih.gov
Furthermore, in the context of sEH inhibition, studies have shown that sEH itself can be upregulated in specific cell types, such as rod photoreceptors, under certain pathological conditions. sigmaaldrich.com The ability of benzothiazole inhibitors to access these specific cellular locations is therefore critical to their therapeutic effect.
Computational Chemistry and Theoretical Modeling of Benzothiazol 2 Yl 4 Ethoxy Phenyl Amine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or DNA.
While specific docking studies for Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine are not extensively documented in publicly available literature, research on analogous benzothiazole (B30560) derivatives provides significant insights into their potential interactions. These studies reveal that the benzothiazole scaffold is a versatile pharmacophore capable of interacting with a wide range of biological targets. nih.gov For instance, derivatives of the core molecule 2-(4-aminophenyl)benzothiazole have been shown to bind to the minor groove of DNA. derpharmachemica.com In these interactions, the benzothiazole portion fits into the groove, engaging in hydrophobic interactions with the base pairs, while other parts of the molecule can form hydrogen bonds or π-π stacking interactions. derpharmachemica.com
Docking studies on other benzothiazole derivatives have identified them as inhibitors of various enzymes, a critical function for many therapeutic agents. The effectiveness of these compounds often relies on their ability to form stable hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the target enzyme. mdpi.com For example, certain benzothiazole compounds have been shown to inhibit E. coli dihydroorotase by forming hydrogen bonds with residues like LEU222 or ASN44. mdpi.com
The predicted binding energies from these simulations help in ranking potential drug candidates. A lower binding energy typically suggests a more stable ligand-target complex.
Table 1: Examples of Molecular Docking Studies on Benzothiazole Analogs
| Compound/Derivative Class | Target Protein/Molecule | Key Interactions Observed | Predicted Binding Energy (kcal/mol) |
| 2-(4-aminophenyl)benzothiazole (BTA) | DNA (B-form) | Minor groove binding, hydrophobic interactions | -6.618 |
| Benzothiazole-Salen Complex (L) | DNA (B-form) | Minor groove binding, π–π stacking, hydrogen bonds | -7.239 |
| Various Benzothiazole Derivatives | E. coli Dihydroorotase | Hydrogen bonds with ASN44, LEU222; hydrophobic interactions | -2.54 to -5.02 |
| Pyridine Substituted Benzothiazoles | Dihydropteroate Synthase (DHPS) | Hydrogen bonding with key residues (Asn120, Asp184, Lys220) | Not specified |
This table is generated based on findings from related benzothiazole derivatives to illustrate potential interactions. derpharmachemica.commdpi.comnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule. These calculations can elucidate the distribution of electrons, molecular orbital energies, and various reactivity descriptors. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. chemrxiv.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This increased reactivity can be vital for the biological activity of a drug molecule. In benzothiazole derivatives, the HOMO is often delocalized over the benzothiazole and phenyl rings, while the LUMO is typically localized on the benzothiazole system, indicating that intramolecular charge transfer can occur upon excitation. researchgate.net
Table 2: Calculated HOMO-LUMO Energy Gaps for Various Benzothiazole Derivatives
| Compound | Substituent on Phenyl Ring | HOMO (eV) | LUMO (eV) | ΔE Gap (eV) |
| Compound 1 | 4-OCH3 | -5.74 | -1.03 | 4.71 |
| Compound 2 | 4-CH3 | -5.79 | -1.06 | 4.73 |
| Compound 3 | 3,4-di-OCH3 | -5.56 | -0.99 | 4.57 |
| Compound 4 | 3,5-di-CF3 | -6.44 | -1.98 | 4.46 |
| Compound 5 | None | -5.84 | -1.11 | 4.73 |
Data is for illustrative purposes, based on a study of related 2-anilinobenzothiazole derivatives. The specific values for this compound would require dedicated calculation but are expected to follow similar trends. nih.gov
To gain a more detailed picture of reactivity at specific atomic sites, computational chemists employ population analysis and reactivity indices.
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. q-chem.com This analysis helps in understanding the electrostatic potential and identifying charge distribution patterns, which are crucial for molecular recognition and interaction. researchgate.net The charge on an atom can influence its role in forming hydrogen bonds or other electrostatic interactions with a biological target. While widely used, it's known that Mulliken charges can be sensitive to the choice of the basis set in the calculation. q-chem.comipinnovative.com
Fukui functions offer a more sophisticated way to predict local reactivity. derpharmachemica.com They describe how the electron density at a specific point in a molecule changes with the addition or removal of an electron. This allows for the identification of the most likely sites for nucleophilic attack (where an electron is accepted into the LUMO) and electrophilic attack (where an electron is donated from the HOMO). derpharmachemica.com For benzothiazole derivatives, studies have used Fukui functions to pinpoint reactive centers. For instance, in 2-aminobenzothiazole (B30445), the nitrogen atoms are often the most nucleophilic sites, while specific carbon atoms on the benzothiazole ring are identified as the most electrophilic. uni-muenchen.de This level of detail is invaluable for understanding metabolic pathways and ligand-receptor interactions.
The biological activity of many aromatic amines, including some benzothiazole derivatives, is linked to their metabolic activation into reactive electrophilic species. For compounds like 2-(4-aminophenyl)benzothiazole, a close structural analog of this compound, metabolism can lead to the formation of a highly reactive nitrenium ion. nih.govrsc.org
These nitrenium ions are potent electrophiles that can form covalent bonds with nucleophilic sites in biological macromolecules, most notably DNA, leading to the formation of DNA adducts. This process is believed to be a key step in the anticancer action of certain benzothiazole drugs. nih.gov
Computational studies have been crucial in understanding the stability and reactivity of these transient intermediates. The 4-(benzothiazol-2-yl)phenylnitrenium ion has been studied using laser flash photolysis and shown to have a lifetime of about 530 nanoseconds in aqueous solution. rsc.org Its stability is comparable to that of the nitrenium ion from the known carcinogen 4-aminobiphenyl. nih.gov The benzothiazole ring plays a significant role in delocalizing the positive charge and stabilizing the ion. nih.gov The presence of an electron-donating 4-ethoxy group on the phenyl ring of this compound is predicted to further stabilize the corresponding nitrenium ion through resonance, potentially influencing its reactivity and biological effect.
Pharmacophore Modeling and Virtual Screening for Novel Analogs
Pharmacophore modeling and virtual screening are powerful computational strategies used to discover and design new drug candidates.
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. acs.org By analyzing the structure of known active compounds like this compound or the ligand-binding site of a target protein, a pharmacophore model can be developed. mdpi.comnih.gov
Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. Large chemical databases containing millions of compounds can be rapidly searched to identify molecules that match the pharmacophoric features. This process filters down the vast chemical space to a manageable number of "hits" that are more likely to be active. These hits can then be acquired or synthesized for biological testing, dramatically accelerating the drug discovery process. This approach has been successfully used to identify novel benzothiazole-based inhibitors for various targets, including kinases and other enzymes. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the conformational flexibility of both the ligand and the target protein and to assess the stability of their interaction.
For this compound, MD simulations could reveal:
Conformational Analysis: The molecule is not rigid and can adopt different shapes (conformations) due to rotation around its single bonds. MD simulations can explore the energetically favorable conformations of the molecule in different environments (e.g., in water or bound to a protein). ipinnovative.com
Binding Stability: An MD simulation starting from a docked pose can test whether the ligand remains stably bound in the active site. It can reveal key hydrogen bonds, water-mediated interactions, and hydrophobic contacts that are maintained over time, providing a more accurate assessment of binding affinity. nih.gov
Mechanism of Interaction: Simulations can show how the ligand and protein adapt to each other upon binding, a phenomenon known as "induced fit." They can also provide insights into the thermodynamics of binding by calculating the binding free energy.
Studies on related thiazole (B1198619) and benzothiazole inhibitors have used MD simulations to confirm the stability of the ligand-protein complexes and to highlight the crucial role of both hydrogen bonding and van der Waals interactions in maintaining the binding.
Applications in Chemical Biology and Advanced Drug Discovery Research
Development of Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine as Chemical Probes for Biological Systems
The unique photophysical properties of certain benzothiazole (B30560) derivatives make them ideal candidates for the development of chemical probes to study biological systems. These probes are instrumental for real-time imaging and detection of specific analytes within living cells, offering high sensitivity and selectivity.
A notable application is in the creation of fluorescent probes for detecting reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are crucial signaling molecules but can cause cellular damage at high concentrations. nih.gov Researchers have successfully designed and synthesized benzothiazole-based aggregation-induced emission (AIE) fluorescent 'turn-on' probes. nih.govnih.gov One such probe, 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole (probe BT-BO), was developed for detecting H₂O₂ in living cells. nih.gov This probe is designed to be non-fluorescent in its native state but exhibits a strong fluorescent signal upon reaction with H₂O₂, allowing for precise monitoring of both exogenous and endogenous H₂O₂ levels in cancer cell lines like A549 and Hep G2. nih.govnih.gov
The design of these probes often leverages the excited-state intramolecular proton transfer (ESIPT) mechanism, a characteristic of fluorophores like 2-(2'-hydroxyphenyl)benzothiazole (HBT). nih.gov Another probe, 2-(benzo[d]thiazole-2-yl)-6-(hydrazone methyl)-4-methylphenol (BTH-MPH), was synthesized and shown to have strong absorption peaks and low cytotoxicity, making it suitable for imaging living cells. researchgate.net The development of these small molecule fluorescent probes is advantageous due to their defined molecular weight, ease of synthesis, and reproducibility, which are critical for reliable biological imaging. researchgate.net
Table 1: Benzothiazole-Based Chemical Probes
| Probe Name | Target Analyte | Mechanism | Application | Reference |
|---|---|---|---|---|
| BT-BO | Hydrogen Peroxide (H₂O₂) | Aggregation-Induced Emission (AIE), 'Turn-on' fluorescence | Imaging exogenous and endogenous H₂O₂ in living A549 and Hep G2 cells | nih.gov, nih.gov |
| BTH-MPH | General cellular imaging | Fluorescence | Imaging living cells with low cytotoxicity | researchgate.net |
Lead Optimization Strategies based on this compound Scaffolds
The process of lead optimization is a cornerstone of modern drug discovery, where a promising hit compound is systematically modified to enhance its efficacy, selectivity, and pharmacokinetic properties (ADMET). acs.orgnih.gov The benzothiazole scaffold serves as an excellent template for such optimization efforts across various therapeutic areas. acs.orgnih.gov
One prominent example involves the optimization of benzothiazole-based DNA gyrase inhibitors to combat pathogenic bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. acs.org Starting with a lead compound, researchers employed structure-based design, aided by co-crystal structures, to guide modifications. acs.org A key strategy included the bioisosteric replacement of a carboxylic acid group to improve physicochemical properties while maintaining biological activity. This iterative process led to the development of compound 27 (2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-(1-phenyl-ethoxy)benzo[d]thiazole-6-carboxylic acid), which demonstrated significantly improved activity against key ESKAPE pathogens. acs.org
Another successful lead optimization campaign focused on a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives as inhibitors of human monoacylglycerol lipase (B570770) (hMAGL), an enzyme implicated in cancer. nih.gov Through systematic structural modifications, particularly the introduction of halogen substituents on an aniline (B41778) ring, potent inhibitors were identified. Compounds 20 , 21 , 24 , and 25 emerged as the most active, with IC₅₀ values in the low nanomolar range (6.5-9 nM). nih.gov Further screening by the National Cancer Institute (NCI) revealed that compounds 21 and 24 were particularly effective against MCF7 and MDA-MB-468 breast cancer cell lines, with GI₅₀ values as low as 23.8 nM. nih.gov
These examples underscore how the benzothiazole core can be strategically elaborated to fine-tune molecular properties, transforming an initial hit into a potent and drug-like development candidate.
Table 2: Lead Optimization of Benzothiazole Derivatives
| Lead Scaffold | Target | Optimized Compounds | Key Bioactivity Data | Therapeutic Area | Reference |
|---|---|---|---|---|---|
| N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide | hMAGL / Cancer Cells | 21 | IC₅₀ (hMAGL): 6.5-9 nM; GI₅₀ (MCF7): 32.5 nM; GI₅₀ (MDA-MB-468): 23.8 nM | Anticancer | nih.gov |
| N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide | hMAGL / Cancer Cells | 24 | IC₅₀ (hMAGL): 6.5-9 nM; GI₅₀ (MCF7): 37.1 nM; GI₅₀ (MDA-MB-468): 25.1 nM | Anticancer | nih.gov |
| Benzothiazole-carboxamide | DNA Gyrase | 27 | Improved MIC against A. baumannii (4 μg/mL) | Antibacterial | acs.org |
Exploration of Multi-Target Ligands derived from this compound
Complex multifactorial diseases, such as Alzheimer's disease (AD) and cancer, often involve multiple pathological pathways. uniba.itnih.gov This complexity has driven a shift from the "one-target, one-molecule" paradigm to the design of multitarget-directed ligands (MTDLs) that can modulate several biological targets simultaneously. uniba.itnih.gov The benzothiazole scaffold has proven to be a highly effective framework for developing such MTDLs. uniba.it
In the context of Alzheimer's disease, research has focused on designing benzothiazole derivatives that can interact with several key targets, including the histamine (B1213489) H₃ receptor (H₃R), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). uniba.itnih.gov A series of new benzothiazole-based derivatives were synthesized and evaluated for their potential as MTDLs for AD. uniba.itnih.gov The most promising compound to emerge from this work was 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone). uniba.itnih.gov This compound displayed potent activity at the H₃R receptor and significant inhibitory effects on AChE, BuChE, and MAO-B, suggesting its potential as a lead structure for developing new multi-targeting anti-AD agents. uniba.itnih.gov Another compound from the series, 4b , showed the highest affinity for the H₃R receptor. nih.govnih.gov
Similarly, in cancer research, benzothiazole derivatives have been explored for their ability to exert both anticancer and anti-inflammatory effects. nih.gov Chronic inflammation is a known contributor to cancer development, making dual-action compounds highly desirable. nih.gov The active compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) was found to not only significantly inhibit the proliferation of multiple cancer cell lines (A431, A549, and H1299) but also to decrease the activity of inflammatory factors IL-6 and TNF-α. nih.gov This dual activity highlights the utility of the benzothiazole scaffold in creating MTDLs for oncology.
Table 3: Multi-Target Activity of Benzothiazole Derivatives for Alzheimer's Disease
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 3s | Histamine H₃ Receptor (H₃R) | Kᵢ = 0.036 μM | uniba.it, nih.gov, nih.gov |
| Acetylcholinesterase (AChE) | IC₅₀ = 6.7 μM | uniba.it, nih.gov, nih.gov | |
| Butyrylcholinesterase (BuChE) | IC₅₀ = 2.35 μM | uniba.it, nih.gov, nih.gov | |
| Monoamine Oxidase-B (MAO-B) | IC₅₀ = 1.6 μM | uniba.it, nih.gov, nih.gov | |
| 4b | Histamine H₃ Receptor (H₃R) | Kᵢ = 0.012 μM | nih.gov, nih.gov |
Future Research Directions and Unexplored Avenues
Emerging Synthetic Methodologies for Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine and Derivatives
The synthesis of 2-aminobenzothiazole (B30445) scaffolds, the core of this compound, is undergoing a paradigm shift towards more efficient and environmentally benign methodologies. nih.gov Traditional multi-step syntheses are gradually being replaced by one-pot reactions and green chemistry approaches that offer higher yields, reduced reaction times, and minimized waste. mdpi.com
Emerging strategies focus on the condensation of 2-aminothiophenols with various reagents. nih.govmdpi.com For instance, the reaction of 2-aminothiophenol (B119425) with 4-ethoxyphenyl isothiocyanate presents a direct route to the target molecule. Variations of this approach, utilizing different catalysts and reaction conditions, are being explored to optimize efficiency and scalability.
Furthermore, solid-phase synthesis is gaining traction as a powerful tool for generating libraries of benzothiazole (B30560) derivatives for high-throughput screening. nih.gov This technique simplifies purification processes and allows for the rapid creation of a diverse range of analogues with varied substituents on both the benzothiazole and phenyl rings. The development of novel catalysts, including metal-based and organocatalysts, is also a key area of research to facilitate these synthetic transformations under milder conditions.
| Synthetic Approach | Description | Potential Advantages |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced reaction time, lower cost, and less solvent waste. |
| Green Chemistry | Utilizing environmentally friendly solvents, catalysts, and reaction conditions. | Minimized environmental impact and increased safety. |
| Solid-Phase Synthesis | Performing reactions on a solid support, simplifying purification and automation. | High-throughput synthesis of compound libraries. |
| Novel Catalysis | Employing new catalytic systems to enhance reaction efficiency and selectivity. | Milder reaction conditions and improved yields. |
Advanced Spectroscopic and Imaging Techniques for Molecular Characterization in Complex Systems
A thorough understanding of the structure and behavior of this compound and its derivatives in complex biological and material systems necessitates the application of advanced spectroscopic and imaging techniques. While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are fundamental for basic structural elucidation, more sophisticated methods are required to probe its interactions and dynamics. jyoungpharm.orgjocpr.com
Two-dimensional NMR (2D NMR) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous assignment of proton and carbon signals, especially in more complex derivatives. nih.gov These techniques provide detailed information about the connectivity of atoms within the molecule.
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds with high accuracy. jyoungpharm.org In complex biological matrices, techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for identifying and quantifying the compound and its potential metabolites.
Furthermore, advanced imaging techniques are poised to play a significant role in visualizing the distribution and localization of this compound within cells and tissues. Fluorescence microscopy, potentially utilizing the intrinsic fluorescence of the benzothiazole core or by attaching a fluorescent tag, could provide insights into its cellular uptake and subcellular distribution.
Investigation of Novel Biological Targets and Pathways
The benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. researchgate.netnih.govnih.gov Future research on this compound will focus on identifying its specific biological targets and elucidating the molecular pathways through which it exerts its effects.
Initial in silico studies and screening against various cancer cell lines and microbial strains can provide preliminary indications of its potential therapeutic applications. researchgate.netnih.gov For instance, derivatives of 2-aminobenzothiazole have shown promising activity against a variety of cancer cell lines and are known to target enzymes such as cyclooxygenases (COX-1 and COX-2). researchgate.net
Subsequent detailed mechanistic studies will be crucial to pinpoint the specific enzymes, receptors, or signaling pathways that are modulated by this compound. Enzyme inhibition assays will be instrumental in quantifying its potency against specific targets. scbt.com Techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding mode of the compound with its target protein, guiding the design of more potent and selective analogues. researchgate.net The investigation into its potential as an inhibitor of enzymes like α-amylase and α-glucosidase, which are relevant to diabetes, also presents a promising research avenue. nih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development for compounds like this compound. researchgate.net These computational tools can significantly accelerate the identification of lead compounds and optimize their properties.
Quantitative Structure-Activity Relationship (QSAR) modeling, powered by ML algorithms, can be employed to build predictive models that correlate the structural features of a series of benzothiazole derivatives with their biological activities. researchgate.net By analyzing a dataset of compounds with known activities, these models can predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.
Furthermore, ML models can be trained to predict various Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds, helping to identify potential liabilities early in the drug discovery process. This in silico screening can significantly reduce the time and cost associated with preclinical development.
Exploration of Supramolecular Chemistry and Material Science Applications
The unique structural and electronic properties of the benzothiazole ring system make this compound and its derivatives attractive candidates for applications in supramolecular chemistry and material science. nih.gov
The planar nature of the benzothiazole core and the presence of hydrogen bond donors and acceptors facilitate the formation of well-ordered supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov The study of these self-assembly processes can lead to the development of novel materials with interesting properties, such as liquid crystals and organogels. mdpi.com
In the field of material science, benzothiazole derivatives are known for their photophysical properties, including fluorescence. mdpi.com This opens up possibilities for their use in the development of organic light-emitting diodes (OLEDs), where they can function as emitters or host materials. nih.gov The photophysical properties of N-(4-ethoxyphenyl)benzothiazol-2-amine can be fine-tuned by introducing different substituents to achieve desired emission colors and efficiencies.
Furthermore, the ability of the benzothiazole moiety to act as a signaling unit makes it a valuable component in the design of chemical sensors. nih.gov Derivatives of this compound could be functionalized with specific recognition units to create chemosensors for the detection of ions or small molecules through changes in their fluorescence or colorimetric properties.
Q & A
Q. Basic
- NMR spectroscopy : and NMR confirm substituent connectivity and regiochemistry .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
- FTIR : Identifies functional groups (e.g., C=N stretches in Schiff bases) .
- X-ray crystallography : Resolves solid-state structures, particularly for aggregation-induced emission (AIE) studies .
- SEM/TEM : Analyzes morphology changes in AIE-active compounds during crystallization .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Q. Advanced
- Multi-technique validation : Cross-reference NMR, HRMS, and X-ray data to confirm ambiguous signals (e.g., overlapping peaks in NMR) .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts or optimize geometries for crystallographic refinement .
- Database comparison : Leverage platforms like PubChem or NIST Chemistry WebBook to validate spectral signatures .
What experimental strategies optimize reaction yields for derivatives with electron-withdrawing or bulky substituents?
Q. Advanced
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol improves recrystallization efficiency .
- Catalysis : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions accelerate condensation/cyclization .
- Temperature control : Reflux (~90–120°C) balances reaction rate and decomposition risks for thermally sensitive intermediates .
- Microwave-assisted synthesis : Reduces reaction time for sterically hindered derivatives .
How do aggregation-induced emission (AIE) properties of this compound derivatives impact their bioimaging applications?
Q. Advanced
- AIE mechanism : Restricted intramolecular rotation (RIR) in aggregated states enhances fluorescence, enabling high-contrast imaging .
- Time-dependent studies : Monitor crystallization-enhanced emission (CEE) via SEM/TEM to correlate morphology with photophysical behavior .
- Functionalization : Introduce hydrophilic groups (e.g., sulfonate) to improve aqueous solubility for cellular uptake studies .
What computational approaches predict the pharmacological activity of these derivatives?
Q. Advanced
- Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes) to identify binding modes and affinity .
- QSAR modeling : Correlate substituent electronic effects (Hammett constants) with bioactivity data (e.g., IC) .
- MD simulations : Study stability of ligand-protein complexes over time to prioritize candidates for synthesis .
How can researchers address challenges in crystallizing AIE-active derivatives for X-ray analysis?
Q. Advanced
- Solvent diffusion : Use layered ethanol/water systems to slow crystallization and improve crystal quality .
- Additive screening : Introduce trace polymers (e.g., PEG) to modulate nucleation .
- Low-temperature data collection : Mitigate radiation damage during synchrotron-based experiments .
What methodologies validate the antimicrobial activity of this compound derivatives?
Q. Basic
- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Time-kill studies : Assess bactericidal/fungicidal kinetics at 2× MIC .
- Resistance profiling : Compare activity against drug-resistant strains (e.g., MRSA) .
How do structural modifications (e.g., ethoxy vs. methoxy groups) influence photophysical properties?
Q. Advanced
- Electron-donating groups (EDGs) : Methoxy/ethoxy substituents enhance AIE via increased conjugation and rigidity .
- Substituent position : Para-substitution (e.g., 4-ethoxy) maximizes planarity and fluorescence quantum yield compared to ortho/meta .
- Steric effects : Bulky groups (e.g., arylthioureas) disrupt crystallinity, reducing CEE intensity .
What are the best practices for reproducibility in synthesizing these derivatives?
Q. Basic
- Detailed protocols : Report exact stoichiometry, solvent grades, and purification steps (e.g., recrystallization solvent ratios) .
- Batch consistency : Use controlled drying (vacuum oven) to standardize hygroscopic intermediates .
- Open data sharing : Deposit spectral data in public repositories (e.g., PubChem, Zenodo) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
